![molecular formula C13H16N4O B1449393 4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one CAS No. 2173116-38-4](/img/structure/B1449393.png)
4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Übersicht
Beschreibung
4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C13H16N4O |
Molecular Weight | 244.29 g/mol |
CAS Number | 2173116-38-4 |
LogP | 3.577 |
Polar Surface Area | 57.69 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Anticholinesterase Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]quinolines exhibit notable anticholinesterase activity. For example, a study synthesized various derivatives and found that some compounds significantly inhibited acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The synthesized derivatives showed lower hepatotoxicity compared to tacrine, a standard treatment for Alzheimer's disease .
Key Findings:
- Inhibition of AChE: Compounds exhibited IC50 values in the low micromolar range.
- Selectivity: Certain derivatives showed higher selectivity indices compared to traditional drugs like celecoxib .
Anti-inflammatory Activity
The compound also demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays indicated that some derivatives had superior activity compared to established anti-inflammatory agents .
Table: Anti-inflammatory Activity Comparison
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
Celecoxib | 0.5 | 0.1 | 5 |
Compound A | 0.3 | 0.05 | 6 |
Compound B | 0.2 | 0.02 | 10 |
Anticancer Activity
The anticancer potential of pyrazolo[3,4-b]quinoline derivatives has been explored in various cancer cell lines. For instance, a study reported that certain derivatives exhibited cytotoxicity against hematological tumor cell lines with IC50 values as low as 0.59 µM .
Case Study: Cytotoxicity in Cancer Cell Lines
In a comparative study of different pyrazolo[3,4-b]quinoline derivatives:
- Compound C: IC50 = 0.59 µM in MCF7 (breast cancer cell line).
- Compound D: IC50 = 0.85 µM in MCF7.
These results indicate a promising avenue for developing new anticancer agents based on this scaffold.
The biological activities of this compound are attributed to its structural features that allow interaction with various biological targets:
- Binding to AChE: The presence of the pyrazole ring facilitates effective binding to the active site of AChE.
- COX Inhibition: The molecular structure allows for competitive inhibition at the COX active sites.
- Anticancer Mechanism: The compound may induce apoptosis in cancer cells through mitochondrial pathways or by disrupting cell cycle progression.
Eigenschaften
IUPAC Name |
4-amino-1,7,7-trimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2)4-8-10(9(18)5-13)11(14)7-6-15-17(3)12(7)16-8/h6H,4-5H2,1-3H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNPZORMVKLCKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.